Home > Products > Screening Compounds P22676 > Tetrakis(dimethylamido)zirconium(IV)
Tetrakis(dimethylamido)zirconium(IV) - 19756-04-8

Tetrakis(dimethylamido)zirconium(IV)

Catalog Number: EVT-319832
CAS Number: 19756-04-8
Molecular Formula: C8H24N4Zr
Molecular Weight: 267.53 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atomic number of base material: 40 Zirconium

Water (H2O)

  • Relevance: Water is frequently used with Tetrakis(dimethylamido)zirconium(IV) as the oxygen source in the ALD of zirconium oxide (ZrO2) thin films. [, , , ].

Ozone (O3)

  • Relevance: Research indicates that ozone can be used as an alternative oxidant to water in the ALD of ZrO2 films using Tetrakis(dimethylamido)zirconium(IV) as the zirconium precursor. This substitution can result in improved film quality and barrier properties. [].
  • Relevance: This compound serves as a comparable precursor to Tetrakis(dimethylamido)zirconium(IV) in ALD of ZrO2 films, exhibiting a similar growth rate per cycle []. The structural similarity lies in the presence of dimethylamido ligands, indicating a potential relationship in their reactivity and decomposition pathways during ALD.

1,3,5-Triaza-7-phosphaadamantane

  • Relevance: 1,3,5-Triaza-7-phosphaadamantane is investigated alongside Tetrakis(dimethylamido)zirconium(IV) as a potential coinitiator in free radical photopolymerization processes, particularly for enhancing polymerization rates under air []. This suggests both compounds may share reactivity features related to radical formation or interaction with oxygen.

Tetrakis(dimethylamido)silane

  • Relevance: It's studied alongside Tetrakis(dimethylamido)zirconium(IV) as a potential coinitiator for free radical photopolymerization under air []. Their inclusion in the same study suggests potential similarities in their behavior as radical sources or oxygen-scavenging agents.

Tetrakis(dimethylamido)tin(IV)

  • Relevance: Like the silicon analog, it's investigated alongside Tetrakis(dimethylamido)zirconium(IV) as a potential coinitiator for free radical photopolymerization under air [], implying possible shared characteristics in their radical chemistry.

Tetrakis(diethylamido)titanium(IV)

  • Relevance: Studied alongside Tetrakis(dimethylamido)zirconium(IV) for its potential role in free radical photopolymerization under air []. This suggests that despite the difference in central metal atom and the alkyl substituents on the amido ligands, there may be underlying similarities in their reactivity toward radicals and oxygen.
Overview

Tetrakis(dimethylamino)zirconium is an organometallic compound with the molecular formula C8_8H24_{24}N4_4Zr. This compound is notable for its applications in various chemical processes, particularly in organometallic chemistry and materials science. It is classified as a zirconium complex where four dimethylamino groups are coordinated to a zirconium center. The compound is often utilized in the synthesis of advanced materials and as a precursor in chemical vapor deposition processes.

Source and Classification

Tetrakis(dimethylamino)zirconium, also known by its Chemical Abstracts Service number 19756-04-8, is synthesized from zirconium tetrachloride and dimethylamine in an inert atmosphere. The compound falls under the category of metal amides and is recognized for its reactivity and utility in producing other organometallic compounds.

Synthesis Analysis

Methods

The synthesis of tetrakis(dimethylamino)zirconium can be achieved through several methods, primarily involving the reaction of zirconium tetrachloride with dimethylamine in a controlled environment. The following steps outline a common synthesis approach:

  1. Preparation of Reaction Medium: A mixture of zirconium tetrachloride and an alkane solvent (such as normal hexane) is prepared under an inert atmosphere, typically argon, to prevent moisture contamination.
  2. Introduction of Dimethylamine: Dimethylamine is introduced into the mixture at low temperatures (between -20°C to -10°C). This step allows the formation of an initial reaction product.
  3. Addition of Dialkylamine: A dialkylamine (e.g., diethylamine or di-n-butylamine) is added to the reaction mixture, continuing the reaction under similar low-temperature conditions.
  4. Distillation: The final product is isolated by distillation under reduced pressure, collecting fractions at specific temperatures (75-85°C at 0.1 mmHg) to obtain pure tetrakis(dimethylamino)zirconium .

Technical Details

Molecular Structure Analysis

Structure

Tetrakis(dimethylamino)zirconium features a central zirconium atom coordinated to four dimethylamino groups. The molecular structure can be represented as follows:

  • Molecular Formula: C8_8H24_{24}N4_4Zr
  • Molecular Weight: 267.53 g/mol
  • Structural Representation: (CH3)2N]4Zr(CH_3)_2N]_4Zr

The compound typically appears as faint yellow crystals and has a melting point range of 57-60°C .

Data

  • CAS Number: 19756-04-8
  • IUPAC Name: Dimethylazanide; zirconium(IV)
  • NMR Spectrum: Characteristic peaks confirming its structure include signals at 2.98 ppm corresponding to the dimethylamino groups .
Chemical Reactions Analysis

Tetrakis(dimethylamino)zirconium participates in various chemical reactions, particularly those involving coordination with ligands or polymerization processes. It can react with carbonyl compounds, leading to the formation of soluble polymeric complexes .

Technical Details

The reactivity of tetrakis(dimethylamino)zirconium towards hydroxylic compounds results in significant transformations, where it can form new metal-organic frameworks or complexes useful in catalysis or materials synthesis .

Mechanism of Action

The mechanism by which tetrakis(dimethylamino)zirconium operates involves coordination chemistry principles where the metal center interacts with various ligands. Upon exposure to moisture or hydroxylic compounds, it undergoes aminolysis, resulting in the formation of new metal-ligand bonds while releasing amines . This process is critical for its application in synthesizing more complex organometallic structures.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Faint yellow crystals
  • Melting Point: 57-60°C
  • Sensitivity: Moisture-sensitive and flammable
  • Flash Point: Greater than 65°C

Chemical Properties

  • Tetrakis(dimethylamino)zirconium exhibits high reactivity towards water and hydroxylic compounds.
  • It has a high purity level (98%) when synthesized correctly, making it suitable for research applications .
Applications

Tetrakis(dimethylamino)zirconium has numerous scientific applications:

  1. Precursor for Thin Films: It is widely used in chemical vapor deposition processes to create thin films of zirconium-based materials on substrates.
  2. Catalyst in Organic Synthesis: The compound serves as an effective catalyst in various organic reactions due to its ability to form stable complexes with different ligands.
  3. Material Science: Its properties make it suitable for developing advanced materials, including photoluminescent compounds and polymers .
Historical Evolution of Organozirconium Coordination Complexes

Emergence of TDMAZr in Transition-Metal Amide Chemistry

Tetrakis(dimethylamino)zirconium(IV) (TDMAZr), with the chemical formula [(CH₃)₂N]₄Zr or C₈H₂₄N₄Zr, represents a cornerstone in the development of zirconium coordination chemistry. This volatile organometallic compound emerged in the late 20th century as researchers sought precursors combining thermal stability with sufficient reactivity for applications in materials synthesis. Its molecular architecture features a central zirconium atom tetrahedrally coordinated to four dimethylamido ligands (N(CH₃)₂⁻), creating a monomeric structure with approximate C₂v symmetry. This configuration balances steric accessibility with ligand protection, enabling both kinetic stability and chemical reactivity [1] [7].

The compound's significance lies in its departure from earlier zirconium precursors like zirconium tetrachloride (ZrCl₄), which suffered from high lattice energies, low volatility, and oxidative state instability. Transition-metal amides like TDMAZr addressed these limitations through covalent metal-nitrogen bonds that lowered melting points (57-60°C) while maintaining molecular integrity during vaporization [1] [6]. This thermal profile—characterized by melting near 60°C and boiling at approximately 80°C—enabled its use in vapor-phase deposition technologies requiring precise stoichiometric transfer [1].

Key synthetic pathways for TDMAZr involve transamination reactions, where zirconium tetrachloride undergoes stepwise substitution with lithium dimethylamide:ZrCl₄ + 4LiN(CH₃)₂ → Zr[N(CH₃)₂]₄ + 4LiClThis methodology, developed throughout the 1970s-1980s, exploited the thermodynamic driving force of salt elimination to yield high-purity products. Purification via vacuum distillation produced materials with purity levels up to 99.999% (5N grade), meeting semiconductor industry standards for trace metal contaminants [6] [7].

Table 1: Fundamental Properties of Tetrakis(dimethylamino)zirconium(IV)

PropertyValueMeasurement Conditions
Molecular FormulaC₈H₂₄N₄Zr-
Molecular Weight267.53 g/mol-
Melting Point57-60°CLit.
Boiling Point~80°CLit.
AppearanceLight yellow solidRoom temperature
DensityNot Available-
CAS Number19756-04-8-
EC Number243-271-2-

Source: [1] [7]

The compound’s stability stems from π-donation from nitrogen lone pairs to zirconium's empty d-orbitals, creating a pseudo-18-electron configuration that resists disproportionation. This electronic configuration facilitates ligand exchange reactions while preventing β-hydride elimination—a common decomposition pathway in alkylzirconium complexes. Consequently, TDMAZr demonstrated superior shelf stability compared to alkyl analogues when handled under inert atmospheres, though it remains highly moisture-sensitive, reacting violently with water to form zirconium oxides/hydroxides and dimethylamine [1] [6].

Milestones in Ligand Design for Zirconium Precursors

Ligand engineering in zirconium amido chemistry evolved through strategic modifications to optimize precursor performance for advanced manufacturing processes. TDMAZr [(CH₃)₂N]₄Zr served as the foundational prototype, but researchers soon identified limitations: its relatively low vapor pressure (~1 Torr at 106°C) constrained deposition rates, and its symmetric ligands offered limited pathways for decomposition selectivity [3] [4].

The first-generation modifications involved steric tuning through alkyl group variation. Replacing methyl groups with ethyl created tetrakis(diethylamido)zirconium(IV) (TDEAZ, Zr[N(C₂H₅)₂]₄), which exhibited increased thermal stability (decomposition onset >130°C) due to enhanced steric shielding of the zirconium center. However, this stability came at the cost of reduced volatility—a trade-off that limited its adoption in low-temperature processes. The breakthrough came with asymmetric ligands, exemplified by tetrakis(ethylmethylamido)zirconium(IV) (TEMAZ, Zr[N(CH₃)(C₂H₅)]₄), which balanced volatility and decomposition kinetics through differential steric and electronic effects [4].

A pivotal advancement emerged with cyclopentadienyl-functionalized complexes like tris(dimethylamino)(cyclopentadienyl)zirconium (TDCZ, CpZr[N(CH₃)₂]₃). The Cp ligand’s strong π-bonding to zirconium lowered melting points while introducing alternative low-energy decomposition pathways. More importantly, these "mixed-ligand" architectures demonstrated how ligand synergy could be exploited: the amido groups provided volatility while the Cp ligand directed thermally induced decomposition toward clean ligand excision rather than uncontrolled fragmentation [4].

Table 2: Evolution of Zirconium Precursors Through Ligand Design

PrecursorFormulaVapor PressureDecomposition OnsetKey Application
Tetrakis(dimethylamido)zirconiumZr[N(CH₃)₂]₄~1 Torr @ 106°C~120°CALD of ZrO₂
Tetrakis(ethylmethylamido)zirconiumZr[N(CH₃)(C₂H₅)]₄~1 Torr @ 106°C>130°CSemiconductor manufacturing
Tris(dimethylamino)(cyclopentadienyl)zirconiumCpZr[N(CH₃)₂]₃0.7 Torr @ 90°C>150°CHigh-purity ZrO₂ films

Source: [3] [4] [5]

The most sophisticated development leveraged ligand-reactant synergy, where amido ligands actively participated in substrate transformations during deposition. Research on titanium analogues revealed that dimethylamido ligands in tetrakis(dimethylamido)titanium (TDMATi) could reduce γ-Fe₂O₃ to Fe₃O₄ during atomic layer deposition through tetramethylhydrazine formation. Density functional theory calculations confirmed this concerted reduction-coating mechanism had lower energy barriers (ΔE ≈ 0.8 eV) compared to alternative precursors. Though directly demonstrated in titanium systems, this principle profoundly impacted zirconium precursor design by revealing how ligand chemistry could be harnessed for in situ substrate engineering [5].

These innovations collectively addressed three critical challenges in advanced manufacturing:

  • Temperature Compatibility: Lower decomposition temperatures enabled deposition on thermally sensitive substrates (e.g., polymers)
  • Reaction Selectivity: Ligand architecture directed decomposition toward volatile byproducts (e.g., tetramethylhydrazine), minimizing carbon incorporation in films
  • Functional Integration: Precursors participated in synchronous reduction-oxidation processes, expanding beyond simple oxide deposition [3] [5]

Properties

CAS Number

19756-04-8

Product Name

Tetrakis(dimethylamino)zirconium

IUPAC Name

dimethylazanide;zirconium(4+)

Molecular Formula

C8H24N4Zr

Molecular Weight

267.53 g/mol

InChI

InChI=1S/4C2H6N.Zr/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

DWCMDRNGBIZOQL-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Zr+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.